molecular formula C9H6FN3O2 B1446891 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1292369-51-7

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1446891
M. Wt: 207.16 g/mol
InChI Key: ZZRGWKUNFQGVSY-UHFFFAOYSA-N
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Description

The compound “1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is likely to be a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with three nitrogen atoms and two carbon atoms .

Scientific Research Applications

  • (3-Fluorophenyl)boronic acid : This compound is often used in organic synthesis. Boronic acids are commonly used in Suzuki coupling, which is a type of palladium-catalyzed cross coupling reaction, to create carbon-carbon bonds.

  • Pyrrolidine derivatives : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”. In this review, bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are reported .

  • 1-(3-Fluorophenyl)ethanone : This compound is a fluorinated aromatic ketone. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity.

  • (3-Fluorophenyl)boronic acid : This compound is often used in organic synthesis. Boronic acids are commonly used in Suzuki coupling, which is a type of palladium-catalyzed cross coupling reaction, to create carbon-carbon bonds.

  • Pyrrolidine derivatives : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”. In this review, bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol are reported .

  • 1-(3-Fluorophenyl)ethanone : This compound is a fluorinated aromatic ketone. Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity.

  • 3-(3-Fluorophenyl)propionic acid : This compound is a fluorinated aromatic carboxylic acid. Carboxylic acids are often used in organic synthesis due to their reactivity and versatility.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its anticancer properties . Additionally, more research could be done to fully elucidate its synthesis, structure, and reactivity.

properties

IUPAC Name

1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRGWKUNFQGVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Synthesis routes and methods

Procedure details

This intermediate was prepared from 3-fluorophenylboronic acid and methyl 1,2,4-triazole-3-carboxylate in two steps according to the preparation of 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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